CRA-19156

描述

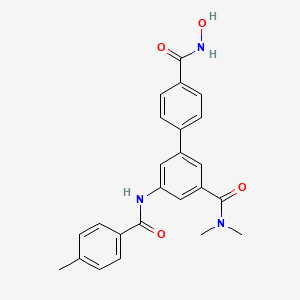

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C24H23N3O4 |

|---|---|

分子量 |

417.5 g/mol |

IUPAC 名称 |

3-[4-(hydroxycarbamoyl)phenyl]-N,N-dimethyl-5-[(4-methylbenzoyl)amino]benzamide |

InChI |

InChI=1S/C24H23N3O4/c1-15-4-6-17(7-5-15)22(28)25-21-13-19(12-20(14-21)24(30)27(2)3)16-8-10-18(11-9-16)23(29)26-31/h4-14,31H,1-3H3,(H,25,28)(H,26,29) |

InChI 键 |

DOPFUKKMSDUVTQ-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)N(C)C)C3=CC=C(C=C3)C(=O)NO |

产品来源 |

United States |

Foundational & Exploratory

The Contingent Replication Assay: A Technical Guide to Functional Genetic Screening

The Contingent Replication Assay (CRA) is a powerful molecular biology technique designed for the functional cloning of specific DNA sequences, such as transcriptional enhancers and signal-transducing molecules. This in-depth guide provides a comprehensive overview of the CRA principle, detailed experimental protocols, and its applications in biomedical research and drug discovery.

Core Principle

The fundamental principle of the Contingent Replication Assay lies in the conditional replication of a plasmid vector. This vector is engineered to lack a crucial element required for its propagation in mammalian host cells, typically a viral origin of replication that is dependent on a specific cis-acting sequence (e.g., an enhancer) or a trans-acting factor. A library of DNA fragments (e.g., genomic DNA fragments or a cDNA library) is inserted into this vector. When this library of plasmids is transfected into suitable mammalian cells, only the plasmids that have incorporated a functional element that can activate the viral origin of replication will replicate. Unreplicated plasmids, which were originally propagated in and isolated from E. coli, carry bacterial-specific methylation patterns. These unreplicated plasmids can be selectively eliminated by digestion with the restriction enzyme DpnI, which specifically cleaves methylated DNA. The replicated plasmids, having been synthesized in the mammalian cells, lack this methylation and are therefore resistant to DpnI digestion. These enriched, replicated plasmids can then be recovered and transformed back into E. coli for amplification and subsequent characterization of the inserted functional DNA element.[1]

Experimental Workflow: An Overview

The experimental workflow of a Contingent Replication Assay can be broken down into several key stages, from the construction of the specialized vector to the final analysis of the identified functional DNA sequences.

Detailed Experimental Protocols

This section provides a general protocol for performing a Contingent Replication Assay for the identification of transcriptional enhancers.

Construction of the SV40-Based Shuttle Vector

-

Vector Backbone: Start with a plasmid vector that contains a bacterial origin of replication (e.g., pBR322 ori) and a selectable marker for propagation in E. coli (e.g., ampicillin (B1664943) resistance gene).

-

SV40 Origin of Replication: Clone the minimal SV40 origin of replication into the vector. This origin is required for replication in mammalian cells but is only active in the presence of the SV40 large T-antigen and a functional enhancer element.

-

Reporter Gene (Optional): For quantitative assessment of enhancer activity, a reporter gene such as luciferase or green fluorescent protein (GFP) can be included downstream of a minimal promoter.[2]

-

Cloning Site: Introduce a unique restriction site for the insertion of the DNA library.

Preparation of the DNA Library

-

Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from the desired cell type or tissue.

-

DNA Fragmentation: Partially digest the genomic DNA with a suitable restriction enzyme (e.g., MboI or Sau3AI) to generate a random collection of fragments.

-

Size Selection: Separate the DNA fragments by agarose (B213101) gel electrophoresis and isolate fragments in the desired size range (e.g., 200-2000 bp).

-

Ligation: Ligate the size-selected genomic DNA fragments into the prepared SV40-based shuttle vector at the designated cloning site.

Transfection into Mammalian Cells

-

Cell Line: Use a permissive mammalian cell line that expresses the SV40 large T-antigen, such as CV-1 (monkey kidney cells).

-

Cell Culture: Culture the CV-1 cells to 40-80% confluency in the appropriate growth medium.

-

Transfection: Transfect the library of plasmid DNA into the CV-1 cells using a suitable method such as calcium phosphate (B84403) precipitation, electroporation, or lipid-based transfection reagents.[3][4][5][6] Allow the cells to incubate for 48-72 hours to permit plasmid replication.

Recovery of Replicated Plasmids

-

DNA Extraction: Harvest the cells and perform a Hirt extraction to selectively isolate low-molecular-weight DNA (including the replicated plasmids).

-

DpnI Digestion: Treat the extracted DNA with the DpnI restriction enzyme.[7] This will digest the original, unreplicated plasmids that were methylated in E. coli, leaving the newly replicated, unmethylated plasmids intact.[8][9] The incubation should be carried out at 37°C for at least 1-2 hours to ensure complete digestion.

-

Enzyme Inactivation: Inactivate the DpnI enzyme by heating at 80°C for 20 minutes.

Transformation and Analysis

-

Transformation: Transform competent E. coli with the DpnI-treated plasmid DNA. Plate the transformed bacteria on selective agar (B569324) plates (e.g., containing ampicillin).

-

Colony Picking and Plasmid Isolation: Pick individual bacterial colonies, grow them in liquid culture, and isolate the plasmid DNA from each clone.

-

Analysis: Analyze the inserted DNA fragments by restriction digest and DNA sequencing to identify the putative enhancer sequences.

Quantitative Data Presentation

The efficiency of a Contingent Replication Assay can be quantified by measuring the enrichment of plasmids containing functional elements. The following table presents hypothetical data from a CRA experiment designed to identify enhancers, where the activity is quantified using a luciferase reporter gene.

| Construct ID | Insert Source | Insert Size (bp) | Relative Luciferase Units (RLU) | Replication Efficiency (%) |

| pCRA-Control | No Insert | N/A | 1.0 ± 0.2 | 0.1 |

| pCRA-Enh1 | Human Genomic | 550 | 25.4 ± 3.1 | 15.2 |

| pCRA-Enh2 | Mouse Genomic | 320 | 15.8 ± 2.5 | 9.8 |

| pCRA-Neg1 | Human Genomic | 480 | 1.2 ± 0.3 | 0.2 |

| pCRA-Neg2 | Mouse Genomic | 610 | 0.9 ± 0.1 | 0.1 |

Replication efficiency is determined by comparing the number of colonies obtained after DpnI digestion and transformation to the number of colonies from a mock-digested control, normalized to the control vector.

Application in Elucidating Signaling Pathways: The c-fos Promoter

The Contingent Replication Assay can be adapted to identify upstream regulators of specific signaling pathways. For example, it can be used to clone cDNAs encoding proteins that activate the c-fos promoter in response to a particular stimulus.

In this variation of the CRA, two plasmids are co-transfected into host cells. The "selector" plasmid contains the SV40 origin of replication under the control of the c-fos promoter. The "library" plasmid contains a cDNA expression library. If a cDNA in the library encodes a protein that activates the c-fos promoter, this will drive the expression of the SV40 large T-antigen from the selector plasmid, which in turn will induce the replication of both the selector and the library plasmids.

Application in Drug Development: High-Throughput Screening

The Contingent Replication Assay can be modified for high-throughput screening (HTS) to identify small molecule inhibitors or activators of specific protein-protein interactions or signaling pathways.

Principle of CRA-Based HTS

In this setup, a cell line is engineered to contain a reporter gene (e.g., luciferase) downstream of a promoter that is activated by a specific signaling pathway. The replication of a plasmid containing the SV40 origin is made contingent on the activation of this pathway. The cells are then treated with a library of small molecule compounds. Compounds that inhibit the signaling pathway will prevent plasmid replication, leading to a decrease in the reporter signal. Conversely, compounds that activate the pathway will enhance plasmid replication and increase the reporter signal.

Protocol for a CRA-Based HTS for Pathway Inhibitors

-

Cell Line Development: Stably transfect a suitable cell line with a selector plasmid where the expression of the SV40 large T-antigen is under the control of the pathway-responsive promoter.

-

Assay Setup:

-

Plate the engineered cells in 96-well or 384-well plates.

-

Transfect the cells with a second plasmid containing the SV40 origin of replication and a luciferase reporter gene.

-

Add the small molecule compounds from a chemical library to the wells at various concentrations.

-

Include appropriate positive (no inhibitor) and negative (known inhibitor) controls.

-

-

Incubation: Incubate the plates for 48-72 hours to allow for pathway activation, plasmid replication, and reporter gene expression.

-

Luciferase Assay: Add a luciferase substrate to the wells and measure the luminescence using a plate reader.

-

Data Analysis:

-

Normalize the luciferase readings to a cell viability control.

-

Calculate the percent inhibition for each compound compared to the positive control.

-

Identify "hit" compounds that show significant inhibition of the reporter signal.

-

This CRA-based HTS approach provides a functional readout of pathway activity and can be a valuable tool for the discovery of novel therapeutic agents.[10][11][12]

References

- 1. Contingent replication assay (CRA) procedure for rapid isolation of enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mammalian cell transfection: the present and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transfection of mammalian cells with plasmid DNA by scrape loading and sonication loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transfection of mammalian cells - methods & advantages [lubio.ch]

- 6. m.youtube.com [m.youtube.com]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. ProtocolsDpnIDigestion < Lab < TWiki [barricklab.org]

- 9. reddit.com [reddit.com]

- 10. High-throughput assay using a GFP-expressing replicon for SARS-CoV drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-Throughput Screening - Facts – Screening@ETH | ETH Zurich [screening.ethz.ch]

Contingent Replication Assay for Protein-Protein Interactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Contingent Replication Assay (CRA), a powerful in vivo method for identifying and studying protein-protein interactions within a cellular context. CRA is particularly valuable for discovering novel interacting partners and for validating potential drug targets. This document details the core principles of the assay, provides generalized experimental protocols, and outlines methods for data analysis and validation.

Introduction to the Contingent Replication Assay

The Contingent Replication Assay is a sensitive and robust technique used in mammalian cells to detect protein-protein interactions.[1][2] The fundamental principle of CRA lies in making the replication of a plasmid dependent on the interaction between two proteins. This is achieved by splitting the essential replication initiator protein, Simian Virus 40 (SV40) large T antigen, into two non-functional fragments. When these fragments are brought into proximity by the interaction of two proteins fused to them, the T antigen function is reconstituted, leading to the replication of a plasmid containing the SV40 origin of replication.[3][4] This replication-competent plasmid, often carrying a cDNA from a library, can then be selectively amplified and identified, revealing the identity of the interacting protein.

Advantages of the Contingent Replication Assay:

-

In vivo detection: Interactions are detected within the complex environment of a living mammalian cell, allowing for the influence of post-translational modifications and cellular localization.

-

High sensitivity: The amplification of the reporter plasmid through replication provides a highly sensitive readout, enabling the detection of transient or weak interactions.

-

Suitability for screening: The assay is amenable to high-throughput screening of cDNA libraries to identify novel protein interaction partners.

Disadvantages of the Contingent Replication Assay:

-

Potential for false positives: Overexpression of fusion proteins can lead to non-specific interactions.

-

Cellular context limitations: The assay is typically performed in specific cell lines (e.g., COS-7) that support SV40 replication, which may not be the most relevant context for all protein interactions.

-

Requires specialized plasmids: The assay necessitates the construction of specific expression vectors for the bait and prey proteins, as well as a reporter plasmid with an SV40 origin.

Core Principles of the Assay

The CRA for protein-protein interactions is based on the functional reconstitution of the SV40 large T antigen. The assay utilizes three key components:

-

Bait Plasmid: Encodes a fusion protein consisting of the "bait" protein of interest and one fragment of the SV40 large T antigen (e.g., the N-terminal fragment).

-

Prey Plasmid Library: A collection of plasmids, typically a cDNA library, where each plasmid encodes a "prey" protein fused to the other fragment of the SV40 large T antigen (e.g., the C-terminal fragment). These plasmids also contain an SV40 origin of replication.

-

Host Cells: Mammalian cells, such as COS-7, that are permissive for SV40 replication.

The interaction between the bait and a prey protein brings the two fragments of the T antigen into close proximity, allowing them to refold and reconstitute a functional T antigen. The reconstituted T antigen then initiates the replication of the prey plasmid containing the SV40 origin. This leads to a significant increase in the copy number of that specific prey plasmid within the cell.

Experimental Workflow

The following diagram illustrates the general workflow of a Contingent Replication Assay experiment.

Detailed Methodologies

The following sections provide generalized protocols for the key steps in a Contingent Replication Assay. These protocols should be optimized for specific proteins and cell lines.

Plasmid Construction

Bait Plasmid: The coding sequence of the bait protein is cloned into an expression vector in-frame with a fragment of the SV40 large T antigen (e.g., amino acids 1-350). The expression of the fusion protein is typically driven by a strong constitutive promoter, such as the CMV promoter.

Prey Plasmid Library: A cDNA library is cloned into a recipient vector that contains the SV40 origin of replication and encodes the complementary fragment of the SV40 large T antigen (e.g., amino acids 351-708). The cDNA library should be of high complexity to maximize the chances of identifying novel interactors.

Cell Culture and Transfection

Recommended Cell Line: COS-7 cells are a common choice as they are derived from monkey kidney cells and are permissive for SV40 DNA replication.

Protocol:

-

Seed COS-7 cells in 10-cm dishes at a density that will result in 70-80% confluency on the day of transfection.

-

On the day of transfection, prepare the DNA mixture. For a 10-cm dish, use approximately 5 µg of the bait plasmid and 10-15 µg of the prey plasmid library.

-

Use a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions to co-transfect the bait and prey plasmids into the COS-7 cells.

-

Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

Plasmid Rescue

Protocol:

-

After incubation, aspirate the culture medium and wash the cells once with phosphate-buffered saline (PBS).

-

Lyse the cells directly on the plate using a Hirt lysis buffer (0.6% SDS, 10 mM EDTA, pH 7.5).

-

Gently scrape the viscous lysate into a microcentrifuge tube.

-

Add NaCl to a final concentration of 1 M and mix gently.

-

Incubate the lysate at 4°C overnight to precipitate high molecular weight genomic DNA.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 30 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the low molecular weight plasmid DNA, to a new tube.

-

Extract the supernatant with phenol:chloroform:isoamyl alcohol (25:24:1) to remove proteins.

-

Precipitate the plasmid DNA from the aqueous phase with ethanol.

-

Resuspend the DNA pellet in a small volume of TE buffer.

Analysis of Enriched Plasmids

Protocol:

-

Treat the rescued plasmid DNA with a restriction enzyme that specifically digests the bait plasmid but not the prey plasmid. This step is crucial to reduce background.

-

Transform the digested plasmid DNA into a competent strain of E. coli.

-

Plate the transformed bacteria on selective agar (B569324) plates (e.g., containing ampicillin) to select for the prey plasmids.

-

Individual colonies can be picked and the plasmid DNA isolated for sequencing to identify the interacting prey protein.

-

Alternatively, for a more quantitative and high-throughput analysis, all colonies can be pooled, and the plasmid DNA extracted. The cDNA inserts can then be amplified by PCR and identified by next-generation sequencing (NGS).[5][6][7]

Data Presentation and Analysis

The primary data from a CRA screen is the identity and frequency of the prey clones that are enriched through the selection process. This data can be presented in a tabular format to clearly summarize the findings.

Calculation of Enrichment Factor

The enrichment factor (EF) is a key metric to quantify the success of the selection. It is calculated by comparing the frequency of a specific prey clone in the selected pool to its frequency in the initial library.[8]

EF = (Frequency of prey clone in selected pool) / (Frequency of prey clone in initial library)

A high enrichment factor suggests a strong and specific interaction.

Example Data Table

The following table provides a template for presenting the results from a CRA screen.

| Prey ID | Gene Name | Description | Read Count (Initial Library) | Read Count (Selected Pool) | Enrichment Factor | Validation Status |

| P001 | GENEX | Protein X with known interaction | 50 | 5000 | 100 | Confirmed (Co-IP) |

| P002 | GENEY | Novel protein Y | 20 | 2500 | 125 | Confirmed (Co-IP) |

| P003 | GENEZ | Protein Z | 100 | 150 | 1.5 | Not Confirmed |

| P004 | GENEW | Protein W | 5 | 1000 | 200 | Pending |

Validation of Hits

It is crucial to validate the putative interactions identified through a CRA screen using independent methods to eliminate false positives.

Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is a gold-standard method for validating protein-protein interactions.[9][10][11][12]

Protocol:

-

Co-express the full-length bait and prey proteins (with appropriate tags, e.g., HA and Myc) in a suitable mammalian cell line.

-

Lyse the cells under non-denaturing conditions to preserve protein complexes.

-

Incubate the cell lysate with an antibody specific to the bait protein.

-

Use protein A/G beads to pull down the antibody-bait protein complex.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluate by Western blotting using an antibody against the prey protein. The presence of the prey protein in the eluate confirms the interaction.

Signaling Pathway and Logical Relationship Diagrams

The following diagrams, generated using Graphviz, illustrate the molecular logic of the Contingent Replication Assay and a hypothetical signaling pathway that could be investigated using this method.

Molecular Mechanism of CRA

Hypothetical Signaling Pathway Investigation

This technical guide provides a solid foundation for researchers interested in utilizing the Contingent Replication Assay for their protein-protein interaction studies. By understanding the principles and following the outlined protocols, scientists can effectively employ this powerful technique to advance their research and drug discovery efforts.

References

- 1. A contingent replication assay for the detection of protein-protein interactions in animal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A contingent replication assay for the detection of protein-protein interactions in animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SV40 T antigen interactions with ssDNA and replication protein A: a regulatory role of T antigen monomers in lagging strand DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SV40 large T antigen - Wikipedia [en.wikipedia.org]

- 5. Next Generation Sequencing of Pooled Samples: Guideline for Variants’ Filtering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Next Generation Sequencing of Pooled Samples: Guideline for Variants' Filtering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Next Generation Sequencing (NGS) For Adventitious Agent Detection In Cell Banks [bioprocessonline.com]

- 8. wjarr.com [wjarr.com]

- 9. Identification and validation of protein-protein interactions by combining co-immunoprecipitation, antigen competition, and stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Co-Immunoprecipitation-Blotting: Analysis of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]

An In-depth Technical Guide to the Contingent Replication Assay for Protein-DNA Interactions

For Researchers, Scientists, and Drug Development Professionals

The Contingent Replication Assay (CRA) is a powerful genetic selection method used in molecular biology to identify and enrich for specific protein-DNA or protein-protein interactions within a cellular context.[1][2] This guide provides a detailed overview of the core principles, experimental protocols, and data interpretation associated with the CRA, tailored for professionals in research and drug development.

Core Principles of the Assay

The Contingent Replication Assay leverages the replication mechanism of viral vectors, most commonly based on Simian Virus 40 (SV40) or Polyomavirus, which is dependent on a specific viral protein, the Large T-antigen.[3] The fundamental principle is to make the expression of this essential replication protein contingent upon a specific molecular interaction of interest.

The system typically involves two key plasmids co-transfected into a suitable mammalian cell line:

-

The "Bait" or "Selector" Plasmid: This plasmid contains the gene for the Large T-antigen under the control of a minimal promoter. Upstream of this promoter is a specific DNA sequence (the "bait"). For a protein-DNA interaction study, this would be the DNA sequence of interest.

-

The "Prey" or "Target" Plasmid: This plasmid, often a cDNA library, expresses various potential interacting proteins (the "prey"). This plasmid also contains the SV40 origin of replication.

Replication of the "prey" plasmid can only occur if the Large T-antigen is produced from the "bait" plasmid. This production is, in turn, dependent on the binding of a "prey" protein to the "bait" DNA sequence, which then recruits the transcriptional machinery to activate the minimal promoter. Cells containing a productive interaction will thus selectively amplify the "prey" plasmid. Subsequent recovery and sequencing of these amplified plasmids from the cell lysate allow for the identification of the interacting protein.

Experimental Workflow

The successful implementation of a Contingent Replication Assay involves a series of precise steps, from vector construction to data analysis.

Caption: A high-level overview of the Contingent Replication Assay workflow.

Detailed Experimental Protocols

A. Plasmid Construction

-

Bait Plasmid:

-

A common backbone is a pBluescript-based vector.

-

The gene for the SV40 Large T-antigen is cloned downstream of a minimal promoter (e.g., a minimal thymidine (B127349) kinase promoter).

-

The specific DNA sequence of interest (the "bait") is inserted upstream of the minimal promoter. This sequence should be designed based on the putative protein binding site.

-

Include a selectable marker for bacterial selection (e.g., ampicillin resistance).

-

-

Prey Plasmid (cDNA Library):

-

The vector must contain the SV40 origin of replication (SV40ori).

-

A cDNA library, derived from a relevant cell type or tissue, is cloned into the vector under the control of a strong constitutive promoter (e.g., CMV).

-

This plasmid should also contain a bacterial selectable marker.

-

B. Cell Culture and Transfection

-

Cell Line: CV-1 cells (monkey kidney cells) are often used as they are permissive for SV40 replication.

-

Transfection:

-

Plate CV-1 cells to be 60-80% confluent on the day of transfection.

-

Co-transfect the "bait" plasmid and the "prey" cDNA library plasmid pool into the CV-1 cells. A typical ratio is 1:1 by mass.

-

Use a high-efficiency transfection reagent (e.g., Lipofectamine-based reagents or electroporation).

-

C. Plasmid Replication and Extraction

-

Incubation: Allow the transfected cells to incubate for 48-72 hours. During this time, if a prey protein binds to the bait DNA sequence, it will drive the expression of the Large T-antigen, leading to the replication of the prey plasmid.

-

Hirt Extraction:

-

Lyse the cells using a solution containing SDS.

-

Add NaCl to a final concentration of 1 M to precipitate high molecular weight genomic DNA.

-

Centrifuge to pellet the genomic DNA and cell debris.

-

The supernatant, containing the low molecular weight extrachromosomal DNA (including the replicated prey plasmids), is collected.

-

Purify the DNA from the supernatant using phenol:chloroform extraction and ethanol (B145695) precipitation.

-

D. Identification of Interacting Partners

-

Bacterial Transformation: Transform competent E. coli with the purified low molecular weight DNA.

-

Selection: Plate the transformed bacteria on media containing the appropriate antibiotic (e.g., ampicillin) to select for bacteria that have taken up the prey plasmid. The number of colonies should be significantly higher than in a negative control transfection (e.g., a bait plasmid with a scrambled DNA sequence).

-

Analysis:

-

Isolate plasmids from individual colonies.

-

Sequence the cDNA insert to identify the protein that interacted with the bait DNA sequence.

-

Use bioinformatics tools (e.g., BLAST) to identify the gene corresponding to the cDNA sequence.

-

Quantitative Data and Interpretation

While CRA is primarily a qualitative selection tool, it can be adapted for semi-quantitative analysis by comparing the number of bacterial colonies obtained from different experimental conditions.

| Experiment | Bait DNA Sequence | Prey Library | Relative Colony Count (Normalized) | Interpretation |

| 1 | Wild-Type Promoter Element | Human Brain cDNA | 100 | Baseline interaction frequency. |

| 2 | Mutated Promoter Element | Human Brain cDNA | 5 | Indicates binding specificity to the WT sequence. |

| 3 | Wild-Type Promoter Element | Empty Vector | <1 | Negative control, shows dependence on prey protein. |

| 4 | Scrambled DNA Sequence | Human Brain cDNA | <1 | Negative control, confirms sequence-specific binding. |

This table represents example data and should be adapted for specific experimental designs.

Application in Drug Discovery

The Contingent Replication Assay is a valuable tool in drug discovery for several reasons:

-

Target Identification: It can be used to identify novel transcription factors or other DNA-binding proteins that regulate a gene of interest.[4]

-

Pathway Elucidation: By identifying proteins that bind to specific DNA regulatory elements, researchers can piece together signaling pathways that control gene expression.[3]

-

Screening for Inhibitors: The assay can be modified to screen for small molecules that disrupt a known protein-DNA interaction. In this setup, a decrease in replicated prey plasmid in the presence of a compound would indicate inhibitory activity.

For example, CRA can be used to study the activation of the c-Fos promoter, a key event in many cellular signaling pathways.

Caption: A simplified signaling pathway leading to c-Fos activation.

Conclusion

The Contingent Replication Assay is a robust and sensitive method for identifying and characterizing protein-DNA interactions in a physiologically relevant cellular environment. Its ability to select for functional interactions from complex libraries makes it a powerful tool for gene regulation studies and a valuable asset in the early stages of drug discovery and target validation.

References

- 1. A contingent replication assay for the detection of protein-protein interactions in animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A contingent replication assay for the detection of protein-protein interactions in animal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

The Contingent Replication Assay: A Technical Guide to its History, Development, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

The Contingent Replication Assay (CRA) is a powerful and versatile molecular biology technique that has been instrumental in the discovery and characterization of cis-acting DNA regulatory elements, signal-transducing molecules, and protein-protein interactions. At its core, CRA leverages the conditional replication of a plasmid in mammalian cells, making it a highly sensitive and efficient selection method. This in-depth technical guide explores the history, development, and core methodologies of the Contingent Replication Assay, providing researchers with the foundational knowledge to understand and potentially apply this technique in their own work.

Historical Perspective and Core Concept

The Contingent Replication Assay was originally developed as a rapid and efficient method for the isolation of functional enhancer sequences. The foundational principle of the assay relies on a shuttle vector, typically based on the Simian Virus 40 (SV40) genome, which is engineered to be replication-incompetent in a permissive cell line unless a specific molecular event occurs. This "contingency" is the key to the assay's selective power.

The earliest iterations of CRA focused on the discovery of enhancers. In this setup, a library of genomic DNA fragments is cloned into an SV40-based shuttle vector that lacks its own enhancer but contains the SV40 origin of replication and the gene for the SV40 large T antigen. When this library is transfected into permissive monkey kidney cells (e.g., CV-1), only those plasmids that have incorporated a functional enhancer element will be able to efficiently replicate.[1]

A critical step in the CRA protocol is the selective elimination of unreplicated plasmids. This is achieved through the use of the restriction enzyme DpnI, which specifically digests methylated DNA. Since plasmids propagated in most common laboratory strains of E. coli are methylated, the input plasmid DNA is susceptible to DpnI digestion. However, plasmids that have replicated in the mammalian host cells will be unmethylated and therefore resistant to DpnI. This elegant selection strategy ensures that only the replicated plasmids, containing the functional element of interest, are recovered and subsequently amplified in E. coli.

Key Applications of the Contingent Replication Assay

The flexibility of the CRA has allowed for its adaptation to a variety of biological questions beyond enhancer identification. The two most prominent applications are the cloning of signal-transducing molecules and the detection of protein-protein interactions.

Cloning of Signal-Transducing Molecules

A significant evolution of the CRA was its application in identifying and cloning molecules involved in signal transduction pathways. This iteration of the assay ingeniously links the activation of a specific signaling pathway to the replication of the shuttle vector.

A prime example of this is the use of a CRA to clone molecules that activate the human c-fos proto-oncogene promoter. In this setup, two plasmids are co-transfected into the host cells:

-

The "Sensor" Plasmid: This plasmid contains the gene for a replication-permissive factor, such as the polyomavirus large T antigen, under the control of a promoter that is responsive to a specific signaling pathway (e.g., the c-fos promoter).

-

The "Library" Plasmid: This is a replication-competent mammalian expression vector library containing cDNAs from a relevant source (e.g., a human brain cDNA library). This plasmid contains the origin of replication that is recognized by the large T antigen.[2]

When a signaling pathway is activated by a molecule expressed from the cDNA library, it induces the expression of the large T antigen from the sensor plasmid. The large T antigen then drives the replication of the library plasmid that contains the cDNA encoding the activating molecule. This creates a positive feedback loop, leading to the selective amplification of the plasmid carrying the gene of interest.

Detection of Protein-Protein Interactions

The CRA has also been cleverly adapted to study protein-protein interactions in a cellular context. This version of the assay is conceptually similar to the two-hybrid system but operates on the principle of replication rather than transcriptional activation of a reporter gene.

In a typical CRA for protein-protein interactions, two hybrid proteins are expressed:

-

The "Bait" Protein: A protein of interest fused to a DNA-binding domain (e.g., GAL4).

-

The "Prey" Protein: A second protein, or a library of cDNAs, fused to a transcriptional activation domain (e.g., VP16).

The reporter plasmid in this system contains the gene for a replication factor (e.g., SV40 large T antigen) under the control of a promoter with binding sites for the DNA-binding domain of the bait protein. If the bait and prey proteins interact, the activation domain is brought into proximity of the promoter, driving the expression of the large T antigen and subsequent replication of a separate target plasmid containing the SV40 origin of replication.

Detailed Experimental Protocols

The following sections provide a generalized overview of the key experimental steps involved in a Contingent Replication Assay. It is important to note that specific parameters will need to be optimized for each experimental system.

Plasmid Construction

For Enhancer Identification:

-

Shuttle Vector: An SV40-based plasmid containing the SV40 origin of replication, the SV40 large T antigen gene, and a cloning site for the insertion of genomic DNA fragments. The vector must lack a functional SV40 enhancer.

-

Genomic DNA Library: A library of randomly sheared or partially digested genomic DNA fragments cloned into the shuttle vector.

For Cloning Signal-Transducing Molecules:

-

Sensor Plasmid: A plasmid containing a replication factor gene (e.g., polyomavirus large T antigen) downstream of a promoter of interest (e.g., the c-fos promoter).

-

cDNA Library Plasmid: A mammalian expression vector containing a cDNA library and the appropriate origin of replication.

Cell Culture and Transfection

-

Cell Line: A permissive cell line that supports the replication of the viral vector system is essential. For SV40-based systems, monkey kidney cell lines such as CV-1 are commonly used.[3][4]

-

Transfection Method: Various methods can be employed to introduce the plasmid DNA into the host cells, including calcium phosphate (B84403) precipitation, lipid-mediated transfection, and electroporation.[5] For certain applications, protoplast fusion has been used to control the number of plasmids entering each cell, thereby reducing the chances of complementation between different plasmids in the same cell.[1]

Replication and Selection

-

Transfection: The plasmid library (and sensor plasmid, if applicable) is transfected into the permissive cell line.

-

Incubation: The cells are incubated for a period sufficient to allow for plasmid replication (typically 48-72 hours).

-

Plasmid DNA Extraction: Low molecular weight DNA, including the replicated and unreplicated plasmids, is extracted from the cells using a Hirt extraction or a similar method.

-

DpnI Digestion: The extracted DNA is digested with the restriction enzyme DpnI. This selectively degrades the bacterially-derived, methylated input plasmids, leaving the newly replicated, unmethylated plasmids intact.

-

Transformation of E. coli: The DpnI-digested DNA is then used to transform a suitable strain of E. coli. The resulting colonies will contain the enriched population of plasmids that successfully replicated in the mammalian cells.

Analysis of Results

The plasmids recovered from the E. coli transformation can be analyzed in several ways:

-

Sequencing: Individual plasmid clones can be sequenced to identify the enhancer element or the cDNA that conferred the ability to replicate.

-

Secondary Screening: Pools of recovered plasmids can be re-transfected into the host cells to confirm their activity.

-

Quantitative Analysis: The enrichment of specific plasmids can be quantified by comparing the number of colonies obtained after DpnI digestion to a control sample that was not digested.

Data Presentation

Quantitative data from a Contingent Replication Assay is crucial for assessing the efficiency of the selection process. The following table provides a hypothetical example of enrichment data from a CRA designed to identify enhancers.

| Plasmid Construct | Input Plasmids (ng) | DpnI Treatment | Number of Colonies | Enrichment Factor |

| Vector + Known Enhancer | 10 | - | >1000 | - |

| Vector + Known Enhancer | 10 | + | 850 | 85 |

| Vector (No Enhancer) | 10 | - | >1000 | - |

| Vector (No Enhancer) | 10 | + | 10 | 1 |

| Genomic Library | 100 | - | >5000 | - |

| Genomic Library | 100 | + | 250 | Variable |

Enrichment Factor is calculated as the number of colonies from the DpnI-treated sample divided by the number of colonies from the DpnI-treated vector-only control.

Mandatory Visualizations

To further elucidate the core concepts of the Contingent Replication Assay, the following diagrams illustrate the key workflows and signaling pathways involved.

Experimental Workflow for Enhancer Identification

Caption: Workflow for identifying enhancers using the Contingent Replication Assay.

Signaling Pathway Leading to c-fos Promoter Activation

Caption: A simplified MAPK/ERK signaling pathway leading to c-fos promoter activation.

Logical Relationship in CRA for Cloning Signal-Transducing Molecules

Caption: Logical workflow of a CRA for cloning signal-transducing molecules.

Conclusion

The Contingent Replication Assay remains a powerful tool in molecular biology, offering a robust and sensitive method for the selection of specific DNA sequences and gene products based on their function within a living cell. Its adaptability has allowed for its successful application in diverse areas of research, from the fundamental study of gene regulation to the discovery of novel components of complex signaling networks. For researchers in drug development, understanding the principles of CRA can provide insights into target identification and validation, particularly for pathways that are difficult to study using conventional methods. While newer high-throughput sequencing and screening technologies have emerged, the elegance and power of selection inherent in the Contingent Replication Assay ensure its continued relevance in the molecular biologist's toolkit.

References

Contingent Replication Assay: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Contingent Replication Assay (CRA) is a powerful and versatile genetic selection method used in mammalian cells to identify and isolate specific DNA sequences or cDNA clones based on their ability to activate a conditional replication system. This technique is particularly valuable for discovering protein-protein interactions, identifying protein-DNA binding events, and isolating transcriptional enhancer elements. The core of the assay relies on the selective replication of a plasmid containing a viral origin of replication, which is contingent upon the presence or activation of a viral replication protein, typically the Large T-antigen from Simian Virus 40 (SV40) or Polyomavirus.

Core Mechanism of Action

The fundamental principle of the Contingent Replication Assay is the conditional amplification of a target plasmid in a mixed population. This is achieved through a two-plasmid system transiently transfected into mammalian cells.

-

The Reporter Plasmid: This plasmid contains a viral origin of replication (e.g., SV40-ori). The replication of this plasmid is strictly dependent on the presence of the corresponding viral replication protein (e.g., SV40 Large T-antigen). The reporter plasmid is engineered to carry a library of DNA sequences, such as a cDNA library or a collection of potential enhancer elements.

-

The Selector Plasmid: This plasmid drives the expression of the viral replication protein (e.g., SV40 Large T-antigen). The expression of the T-antigen is made contingent upon a specific molecular event being investigated. For instance, in a protein-protein interaction screen, the T-antigen might be expressed as a fusion protein with a "bait" protein. Interaction with a "prey" protein, expressed from the reporter plasmid's cDNA library, would then activate the T-antigen's replication function. Alternatively, for enhancer identification, the T-antigen gene can be placed under the control of a minimal promoter, requiring the insertion of a functional enhancer from a library to drive its expression.[1]

Once these plasmids are introduced into suitable mammalian cells, only those cells containing a reporter plasmid with the desired functional element (e.g., a cDNA encoding an interacting protein or an active enhancer) will experience replication of that specific reporter plasmid.

Following a period of replication, the total plasmid DNA is extracted from the mammalian cells. This mixture contains both the original, unreplicated plasmids and the newly replicated copies. To selectively isolate the replicated plasmids, the DNA is digested with the restriction enzyme DpnI. DpnI specifically cleaves DNA that has been methylated at GATC sequences.[2][3][4][5] Plasmids propagated in and purified from most common laboratory strains of E. coli are dam-methylated and thus sensitive to DpnI digestion.[6] However, plasmid DNA replicated in mammalian cells is unmethylated and therefore resistant to DpnI cleavage.[6]

The DpnI-resistant (replicated) plasmids are then transformed into E. coli for amplification and subsequent analysis, such as sequencing, to identify the enriched DNA sequences.

Signaling Pathways and Experimental Workflows

The versatility of the CRA lies in its adaptability to various biological questions by modifying the trigger for T-antigen expression. For example, to screen for activators of a specific signaling pathway, the T-antigen can be placed under the control of a promoter that is responsive to that pathway, such as the c-fos promoter which is activated by the MAPK/ERK pathway.[7]

Signaling Pathway for c-fos Promoter-driven T-Antigen Expression

Caption: MAPK/ERK pathway activating Large T-Antigen expression via the c-fos promoter.

Experimental Workflow for a Protein-Protein Interaction Screen

Caption: Workflow of the Contingent Replication Assay for protein-protein interaction screening.

Data Presentation

The effectiveness of a CRA experiment is typically measured by the enrichment of the target plasmid. The following table presents representative data from a hypothetical protein-protein interaction screen.

| Experiment Stage | Plasmid Count (Colony Forming Units) | Fold Enrichment |

| Input Library | ||

| Target Prey Plasmid | 1 x 10^3 | - |

| Non-interacting Plasmid | 1 x 10^6 | - |

| After CRA & Selection | ||

| Target Prey Plasmid | 5 x 10^5 | 500 |

| Non-interacting Plasmid | 1 x 10^3 | 0.001 |

Fold enrichment is calculated as the ratio of the frequency of the target plasmid after selection to its frequency in the input library.

Experimental Protocols

Below are detailed methodologies for a typical CRA designed for a protein-protein interaction screen using an SV40-based system.

1. Cell Culture and Transfection

-

Cell Line: COS-7 cells, which constitutively express SV40 Large T-antigen from an integrated viral genome, are a common choice as they support the replication of SV40-ori containing plasmids. For inducible systems, other cell lines like HEK293T can be used.

-

Plating: Plate 2 x 10^5 COS-7 cells per well in a 6-well plate 24 hours prior to transfection to achieve 70-80% confluency on the day of transfection.

-

Transfection Mixture (per well):

-

Selector Plasmid (Bait-T-Antigen fusion): 500 ng

-

Reporter Plasmid Library (Prey-cDNA library in SV40-ori vector): 1 µg

-

Transfection Reagent (e.g., Lipofectamine 3000): Follow manufacturer's instructions.

-

-

Procedure:

-

Prepare the DNA-lipid complexes according to the transfection reagent protocol.

-

Add the complexes dropwise to the cells in fresh, serum-free media.

-

Incubate for 4-6 hours at 37°C and 5% CO2.

-

Replace the transfection medium with complete growth medium (DMEM with 10% FBS).

-

2. Plasmid Replication

-

Incubate the transfected cells for 48-72 hours at 37°C and 5% CO2 to allow for the replication of the reporter plasmids in cells where a protein-protein interaction has occurred.

3. Hirt Extraction of Low Molecular Weight DNA

-

Lysis Buffer: 0.6% SDS, 10 mM Tris-HCl (pH 7.5), 10 mM EDTA.

-

Neutralization Buffer: 1.25 M NaCl.

-

Procedure:

-

Aspirate the medium and wash the cells once with 1X PBS.

-

Add 500 µL of Lysis Buffer to each well and incubate at room temperature for 20 minutes with gentle agitation.

-

Transfer the viscous lysate to a microcentrifuge tube.

-

Add 125 µL of Neutralization Buffer, mix by inverting, and incubate on ice for at least 4 hours (or overnight).

-

Centrifuge at 14,000 x g for 30 minutes at 4°C to pellet high molecular weight genomic DNA and cellular debris.

-

Carefully transfer the supernatant containing the low molecular weight plasmid DNA to a new tube.

-

Extract the supernatant once with an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).

-

Precipitate the DNA from the aqueous phase by adding 2.5 volumes of 100% ethanol (B145695) and 1/10 volume of 3 M sodium acetate (B1210297) (pH 5.2). Incubate at -20°C for at least 1 hour.

-

Centrifuge at 14,000 x g for 30 minutes at 4°C to pellet the plasmid DNA.

-

Wash the pellet with 70% ethanol and air dry.

-

Resuspend the DNA pellet in 20 µL of TE buffer.

-

4. DpnI Digestion

-

Reaction Mixture:

-

Extracted plasmid DNA: 10 µL

-

10X Restriction Enzyme Buffer (e.g., NEB CutSmart Buffer): 2 µL

-

DpnI (20 units/µL): 1 µL

-

Nuclease-free water: to a final volume of 20 µL

-

-

Procedure:

-

Assemble the reaction mixture on ice.

-

Incubate at 37°C for 4-6 hours to ensure complete digestion of the methylated, unreplicated input plasmids.[2]

-

Heat-inactivate the DpnI at 80°C for 20 minutes.

-

5. Transformation of E. coli

-

Bacterial Strain: Use a highly competent E. coli strain (e.g., DH5α, TOP10) for efficient transformation.

-

Procedure:

-

Thaw one 50 µL aliquot of competent cells on ice.

-

Add 5 µL of the DpnI-digested DNA to the cells and mix gently.

-

Incubate on ice for 30 minutes.

-

Heat shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes.

-

Add 250 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

-

Plate the entire transformation mixture on LB agar (B569324) plates containing the appropriate antibiotic for the reporter plasmid.

-

Incubate overnight at 37°C.

-

6. Analysis of Enriched Plasmids

-

Individual colonies are picked and grown in liquid culture.

-

Plasmid DNA is isolated from each culture using a standard miniprep protocol.

-

The cDNA inserts are sequenced to identify the "prey" proteins that interacted with the "bait".

-

The frequency of specific clones in the selected population is compared to their frequency in the original library to confirm enrichment.

References

- 1. Contingent replication assay (CRA) procedure for rapid isolation of enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. neb.com [neb.com]

- 3. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]

- 4. ProtocolsDpnIDigestion < Lab < TWiki [barricklab.org]

- 5. static.igem.org [static.igem.org]

- 6. Cell culture assay for transient replication of human and animal papillomaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lifecanvastech.com [lifecanvastech.com]

Unlocking Cellular Secrets: A Technical Guide to the Contingent Replication Assay

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to an in-depth technical guide on the Contingent Replication Assay (CRA), a powerful tool for identifying and characterizing functional DNA elements and protein-protein interactions. This guide provides a comprehensive overview of the key advantages of CRA, detailed experimental protocols, and quantitative data analysis, positioning it as an invaluable resource for advancing molecular biology research and drug discovery.

The CRA is a highly sensitive and versatile screening method that leverages the conditional replication of a plasmid in mammalian cells. This process is dependent on the presence of a specific molecular event, such as the binding of a transcription factor to an enhancer or the interaction between two proteins. This unique mechanism allows for the selective amplification of plasmids containing the desired functional element or encoding an interacting protein from a complex library.

Key Advantages of the Contingent Replication Assay

The primary strengths of the Contingent Replication Assay lie in its ability to:

-

Functionally select for active elements: Unlike methods that identify potential regulatory regions based on sequence motifs or chromatin marks, CRA directly screens for functional activity within a cellular context.

-

Enable high-throughput screening: The assay is well-suited for screening large libraries of DNA fragments or cDNA, facilitating the discovery of novel enhancers, and protein-protein interactions.[1][2]

-

Provide a quantitative measure of interaction or activity: The degree of plasmid replication can be quantified, offering insights into the strength of the interaction or the activity of the regulatory element.

-

Identify indirect protein interactions: The assay can uncover interactions that are mediated by bridging proteins present within the cell, providing a more comprehensive view of protein complexes.[3]

Core Principles of the Assay

The Contingent Replication Assay is founded on the use of shuttle vectors, typically based on the Simian Virus 40 (SV40) origin of replication (ori).[4][5][6][7] These vectors are engineered to lack a critical component for their replication in mammalian cells, such as a functional enhancer. Replication is made contingent upon either the insertion of a functional enhancer element from a genomic library or the successful interaction of two proteins that reconstitute a functional replication-initiation complex.

A crucial step in the CRA protocol is the use of the restriction enzyme DpnI.[8][9] This enzyme specifically digests bacterially-derived plasmids that are methylated at GATC sites. Plasmids that have replicated in mammalian cells, however, are unmethylated and therefore resistant to DpnI digestion. This selective elimination of non-replicated plasmids is key to the enrichment of the desired clones.

Experimental Protocols

This guide provides detailed methodologies for the two primary applications of the Contingent Replication Assay: Enhancer Identification and Protein-Protein Interaction Screening.

Experimental Workflow for Contingent Replication Assay

Caption: General workflow of the Contingent Replication Assay.

Protocol 1: Enhancer Identification

This protocol is designed to isolate and identify functional enhancer elements from a genomic DNA library.

-

Library Construction:

-

A genomic DNA library is created by fragmenting the DNA of interest and cloning the fragments into an SV40-based shuttle vector that contains the SV40 origin of replication but lacks an enhancer.

-

-

Transfection and Replication:

-

The library of plasmids is transfected into a permissive mammalian cell line, such as COS-7 cells, which constitutively express the SV40 large T-antigen required for replication.

-

Only those plasmids that have incorporated a functional enhancer element will replicate efficiently.

-

-

Plasmid Rescue and Selection:

-

After a period of incubation (typically 48-72 hours) to allow for plasmid replication, low molecular weight DNA is isolated from the cells.

-

The isolated DNA is treated with DpnI to digest the non-replicated, methylated plasmids.

-

The remaining DpnI-resistant (replicated) plasmids are then transformed into E. coli for amplification.

-

-

Analysis:

-

Individual bacterial colonies are selected, and the plasmids are isolated.

-

The inserted genomic DNA fragments are sequenced to identify the enhancer elements.

-

Protocol 2: Protein-Protein Interaction Screening

This protocol is adapted to identify proteins that interact with a known "bait" protein.

-

Vector Construction:

-

A "bait" vector is constructed where the bait protein is fused to a DNA-binding domain (e.g., GAL4). This vector also contains a promoter with binding sites for this domain, driving the expression of a replication-competent factor (e.g., SV40 T-antigen).

-

A "prey" library is constructed by fusing a cDNA library to a transcriptional activation domain. These plasmids also contain the SV40 origin of replication.

-

-

Co-transfection and Contingent Replication:

-

The bait vector and the prey library are co-transfected into mammalian cells.

-

If a prey protein interacts with the bait protein, the activation domain is brought into proximity of the promoter, driving the expression of the T-antigen.

-

The expressed T-antigen will then initiate the replication of the prey plasmid containing the SV40 origin.

-

-

Selection and Identification:

-

Similar to the enhancer identification protocol, low molecular weight DNA is harvested and treated with DpnI.

-

The enriched, replicated prey plasmids are recovered in E. coli.

-

The cDNA inserts in the recovered prey plasmids are sequenced to identify the interacting proteins.

-

Quantitative Data Presentation

The enrichment of specific clones through the CRA can be quantified to assess the strength of the interaction or the activity of the enhancer. The following table presents representative data from a CRA screen to identify proteins that interact with the small subunit of the general transcription factor TFIIF, Rap30.

| Screening Stage | Total Colonies Analyzed | Colonies Containing Rap74 cDNA | Enrichment Factor |

| Initial cDNA Library | 1,000,000 | 1 | 1 |

| After 1st Round of CRA | 500 | 15 | 30,000 |

| After 2nd Round of CRA | 100 | 45 | 450,000 |

This table is a representative example based on published findings and is intended for illustrative purposes.

Signaling Pathway Visualization

The Contingent Replication Assay can be a powerful tool to dissect signaling pathways. For instance, it can be used to identify proteins that are activated in response to a specific stimulus and subsequently bind to and activate a target promoter, such as the c-fos promoter. The c-fos gene is an immediate-early gene that is rapidly induced by a variety of extracellular signals. Its promoter contains several key regulatory elements, including the Serum Response Element (SRE), which is a target for multiple signaling cascades.

c-fos Promoter Activation Pathway

Caption: Simplified MAPK signaling pathway leading to c-fos transcription.

This guide provides a solid foundation for researchers looking to implement the Contingent Replication Assay in their work. By offering clear protocols and illustrating the potential applications, it aims to accelerate discovery in the fields of gene regulation, signal transduction, and drug development.

References

- 1. A contingent replication assay for the detection of protein-protein interactions in animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Evaluation of the contingent replication assay (CRA) and its application to the study of the general transcription initiation factor, TFIIF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SV40-based Escherichia coli shuttle vectors infectious for monkey cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vectors bicistronically linking a gene of interest to the SV40 large T antigen in combination with the SV40 origin of replication enhance transient protein expression and luciferase reporter activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vectors bicistronically linking a gene of interest to the SV40 large T antigen in combination with the SV40 origin of replication enhance transient protein expression and luciferase reporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Contingent replication assay (CRA) procedure for rapid isolation of enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ProtocolsDpnIDigestion < Lab < TWiki [barricklab.org]

The Core Principles of Constitutive Ras Activation (CRA) Screening: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras family of small GTPases (KRAS, HRAS, and NRAS) are critical molecular switches that regulate fundamental cellular processes, including proliferation, survival, and differentiation. In a normal physiological state, Ras proteins cycle between an inactive GDP-bound state and an active GTP-bound state, a process tightly controlled by Guanine Nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs). However, mutations in RAS genes, present in approximately 30% of all human cancers, disrupt this cycle by impairing GTP hydrolysis.[1] This leads to a state of constitutive Ras activation (CRA) , where the protein is perpetually in the "on" state, driving oncogenic signaling cascades, most notably the MAPK (RAF-MEK-ERK) pathway.[2]

The "Constitutive Ras Activation (CRA) screening method" is not a single, standardized assay but rather a strategic approach in drug discovery that encompasses a variety of high-throughput screening (HTS) platforms. The central principle of any CRA screen is to utilize a biological system where a Ras mutant is constitutively active and then to identify molecules that can inhibit its downstream signaling or function. These screens are pivotal in the discovery of novel therapeutics for Ras-driven cancers, a field that has seen significant breakthroughs with the development of covalent inhibitors targeting specific mutants like KRAS G12C.[3]

This technical guide provides an in-depth overview of the basic principles of CRA screening methods, detailed experimental protocols for key assays, quantitative data from representative screens, and visualizations of relevant pathways and workflows.

Core Principles of CRA Screening

The primary goal of a CRA screen is to identify "hits"—small molecules that can modulate the activity of a constitutively active Ras protein. The screening strategies can be broadly categorized into two main types:

-

Biochemical Assays: These in vitro assays utilize purified, recombinant proteins to screen for molecules that directly interfere with Ras function. Key interaction points for inhibition include:

-

Ras-Effector Protein-Protein Interactions (PPIs): Screening for compounds that block the interaction of active Ras-GTP with its downstream effectors, such as RAF kinases.

-

Ras-GEF Interactions: Identifying molecules that inhibit the interaction of Ras with GEFs like Son of Sevenless (SOS1), which can be particularly relevant for certain Ras mutants that still rely on GEF activity for maximal activation.[4][5]

-

Nucleotide Exchange: Discovering compounds that lock Ras in its inactive, GDP-bound state by preventing the exchange for GTP.[6][7]

-

-

Cell-Based Assays: These assays are conducted in engineered cell lines that express a constitutively active Ras mutant. They offer the advantage of screening within a more physiologically relevant context. The primary readouts for these assays typically involve measuring the activity of downstream signaling nodes. A common and robust endpoint is the phosphorylation of ERK (p-ERK), a key downstream kinase in the MAPK pathway.[6][8]

Key Experimental Protocols

Here, we provide a detailed methodology for a representative cell-based CRA screening assay: a high-throughput p-ERK (Thr202/Tyr204) immunodetection assay using Homogeneous Time-Resolved Fluorescence (HTRF). This assay is widely used to quantify the inhibition of the MAPK pathway in response to compounds targeting constitutively active KRAS.

Protocol: HTRF-Based Phospho-ERK1/2 Cellular Assay

Objective: To identify and characterize inhibitors of constitutively active KRAS by measuring the levels of phosphorylated ERK1/2 in a relevant cancer cell line (e.g., MIA PaCa-2, which harbors a KRAS G12C mutation).

Materials:

-

KRAS mutant cancer cell line (e.g., MIA PaCa-2 for G12C, SW620 for G12V).

-

Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Assay plates: 384-well, low-volume, white plates.

-

Test compounds, serially diluted in DMSO.

-

Positive control inhibitor (e.g., a known MEK inhibitor like Trametinib).

-

HTRF p-ERK1/2 and total-ERK1/2 assay kits (containing donor and acceptor antibodies).

-

Lysis buffer.

-

Plate reader capable of HTRF detection.

Procedure:

-

Cell Seeding:

-

Culture KRAS mutant cells to ~80% confluency.

-

Harvest cells and resuspend in a serum-free medium.

-

Seed the cells into 384-well assay plates at an optimized density (e.g., 10,000 cells/well) and allow them to adhere for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of test compounds and controls in DMSO.

-

Add the compounds to the cells at a final DMSO concentration of ≤0.5%.

-

Incubate the plate for a predetermined time (e.g., 1-2 hours) at 37°C.

-

-

Cell Lysis:

-

Remove the culture medium.

-

Add lysis buffer to each well and incubate with gentle shaking for 10-15 minutes at room temperature to ensure complete cell lysis.

-

-

HTRF Reagent Addition:

-

Prepare the HTRF detection reagents (anti-p-ERK donor and acceptor antibodies, and anti-total-ERK donor and acceptor antibodies in separate wells for normalization) according to the manufacturer's instructions.

-

Add the HTRF reagent mix to the cell lysates.

-

-

Incubation and Data Acquisition:

-

Seal the plate and incubate at room temperature for 2-4 hours, protected from light.

-

Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.

-

-

Data Analysis:

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) for each well.

-

Normalize the p-ERK signal to the total-ERK signal for each compound concentration.

-

Plot the normalized p-ERK levels against the compound concentration and fit a dose-response curve to determine the IC50 value.

-

Quantitative Data Presentation

The following tables summarize representative quantitative data from CRA screening campaigns for KRAS G12C inhibitors.

Table 1: Biochemical Assay Data for KRAS G12C Inhibitors

| Compound | Assay Type | Target Interaction | IC50 (nM) | Reference |

| Sotorasib (AMG 510) | HTRF | KRAS G12C-SOS1 | 100 | [4] |

| Adagrasib (MRTX849) | HTRF | KRAS G12C-SOS1 | 50 | [4] |

| BAY-293 | HTRF | SOS1-KRAS | 61 | [4] |

Table 2: Cell-Based Assay Data for KRAS G12C Inhibitors

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

| Sotorasib (AMG 510) | MIA PaCa-2 (KRAS G12C) | p-ERK Inhibition | ~10 | [8] |

| Adagrasib (MRTX849) | MIA PaCa-2 (KRAS G12C) | p-ERK Inhibition | ~5 | [8] |

| ARS-1620 | MIA PaCa-2 (KRAS G12C) | p-ERK Inhibition | ~1000 | [8] |

| Trametinib (MEKi) | MIA PaCa-2 (KRAS G12C) | p-ERK Inhibition | 8 | [8] |

Mandatory Visualizations

Signaling Pathway

Experimental Workflow

Logical Relationships: Hit Validation Cascade

References

- 1. Evolution of direct RAS inhibitors: from undruggable target to clinical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.tocris.com [resources.tocris.com]

- 3. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. resources.revvity.com [resources.revvity.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. researchgate.net [researchgate.net]

Understanding the Components of a Contingent Replication Assay: An In-depth Technical Guide

The Contingent Replication Assay (CRA) is a powerful molecular biology technique designed for the rapid and sensitive screening and isolation of specific DNA sequences or cDNAs encoding interacting proteins from complex libraries.[1][2][3] The core principle of this in vivo selection method is that the replication of a specialized plasmid vector within a mammalian host cell is made contingent upon a specific molecular event. This event could be the insertion of a functional transcriptional enhancer, a specific protein-protein interaction, or the activation of a signaling pathway.[2][4] This guide provides a detailed overview of the core components, experimental protocols, and applications of the Contingent Replication Assay for researchers, scientists, and drug development professionals.

Core Components of the CRA System

The successful implementation of a Contingent Replication Assay relies on a set of specialized biological and genetic components. These components are tailored to the specific application of the assay, but generally include the following:

-

Shuttle Vector: A plasmid capable of replication in both prokaryotic (typically E. coli) and eukaryotic (mammalian) cells. This allows for the initial construction and subsequent recovery of the plasmid library. These vectors are often derived from viruses like Simian Virus 40 (SV40) or Polyomavirus and contain a conditional origin of replication.[1][4]

-

Mammalian Host Cell Line: A cell line that can support the replication of the shuttle vector. For SV40-based vectors, a common choice is the CV-1 line of monkey kidney cells, which expresses the SV40 large T-antigen required for the initiation of replication.[1]

-

DNA Library: This is the pool of genetic material to be screened. It can be a shotgun library of genomic DNA fragments for enhancer identification or a cDNA library for identifying interacting proteins.[1][2] The library is cloned into the shuttle vector.

-

Selection Mechanism: A method to selectively enrich for the plasmids that have undergone replication. The most common method involves the use of the restriction enzyme DpnI, which specifically digests bacterially-derived, methylated DNA. Plasmids that have replicated in mammalian cells will be unmethylated and thus resistant to DpnI digestion.[1]

-

Effector and Reporter Constructs: In more complex CRA setups, such as those for screening protein-protein interactions, additional plasmids are used. An "effector" plasmid may express a "bait" protein, while the "reporter" shuttle vector's replication is contingent on the interaction of the bait with a "prey" protein encoded by the cDNA library.[2]

Applications and Methodologies of Contingent Replication Assays

The versatility of the CRA framework allows for its adaptation to several research objectives. Below are the primary applications, each with a detailed experimental protocol.

Application 1: Identification of Transcriptional Enhancers

One of the original applications of CRA was to isolate and identify functional enhancer sequences from a genome.[1] In this setup, the shuttle vector is engineered to lack a functional enhancer, making its replication dependent on the insertion of an active enhancer element from a genomic library.

-

Library Construction:

-

A genomic DNA library is created by partially digesting the target genome and cloning the fragments into a shuttle vector that contains an origin of replication (e.g., from SV40) but lacks an enhancer.

-

The library is then amplified in E. coli.

-

-

Transfection into Mammalian Cells:

-

The plasmid library is transfected into a permissive mammalian cell line (e.g., CV-1 cells). Protoplast fusion is one method that can be used to increase the probability of a single plasmid type entering each cell.[1]

-

The cells are cultured for a period (typically 48-72 hours) to allow for the replication of plasmids that have captured a functional enhancer.

-

-

Plasmid Rescue:

-

Low molecular weight DNA, containing the replicated and unreplicated plasmids, is extracted from the host cells using a method such as Hirt extraction.

-

-

Selection of Replicated Plasmids:

-

The extracted plasmid DNA is treated with the restriction enzyme DpnI. This enzyme specifically cleaves the GATC sequence when the adenine (B156593) is methylated, a modification present on the bacterially-amplified input plasmids but absent from the plasmids replicated in the mammalian cells.

-

This step selectively destroys the unreplicated plasmids, enriching the pool for those that successfully replicated.

-

-

Recovery and Analysis:

-

The DpnI-resistant plasmids are transformed into E. coli for amplification.

-

Individual clones are then isolated, and the inserted DNA fragments are sequenced to identify the enhancer elements.

-

Application 2: Screening for Protein-Protein Interactions

The CRA can be adapted to function as a powerful in vivo system for detecting protein-protein interactions, analogous to the yeast two-hybrid system.[2][3] In this variation, replication is contingent upon the interaction of two proteins, which brings a transcriptional activation domain to a promoter that drives the expression of a replication-initiating factor.

-

Vector and Cell Line Preparation:

-

A "bait" vector is constructed to express the protein of interest fused to a DNA-binding domain (e.g., GAL4).

-

A "prey" library is constructed in a shuttle vector where cDNAs are fused to a transcriptional activation domain (e.g., VP16). This shuttle vector also contains a replication origin (e.g., polyoma) and a promoter with binding sites for the bait's DNA-binding domain (e.g., GAL4 UAS) controlling the expression of a replication-permissive factor (e.g., Polyoma Large T antigen).

-

A suitable mammalian cell line is chosen for transfection.

-

-

Co-transfection:

-

The bait plasmid and the prey cDNA library are co-transfected into the host cells.

-

-

Interaction-Dependent Replication:

-

If a prey protein interacts with the bait protein, the activation domain is brought to the promoter, driving the expression of the Large T antigen.

-

The expressed Large T antigen then initiates the replication of the prey plasmid.

-

-

Plasmid Rescue and Selection:

-

Similar to the enhancer identification protocol, plasmid DNA is extracted from the cells.

-

The DNA is treated with DpnI to eliminate unreplicated prey plasmids.

-

-

Recovery and Identification:

-

The enriched, replicated prey plasmids are transformed into E. coli.

-

Plasmids from the resulting colonies are isolated and sequenced to identify the cDNA encoding the interacting prey protein.

-

Data Presentation and Interpretation

The output of a Contingent Replication Assay is typically qualitative (the identification of a specific DNA sequence or interacting protein). However, the efficiency of the enrichment can be quantified. A representative dataset from an enhancer identification experiment is presented below.

| Plasmid DNA Source | Treatment | Number of Transformed E. coli Colonies | Enrichment Factor |

| Input Library DNA | Mock | >10,000 | - |

| Input Library DNA | DpnI | <10 | - |

| Rescued DNA (No Enhancer Control) | DpnI | 25 | 1x |

| Rescued DNA (Library Screen) | DpnI | 2,500 | 100x |

| This table presents illustrative data. The enrichment factor is calculated as the number of colonies from the library screen divided by the number of colonies from the no enhancer control. |

Mandatory Visualizations

Experimental Workflow for Enhancer Identification

Logical Relationship in Protein-Protein Interaction Screening

References

- 1. A contingent replication assay for the detection of protein-protein interactions in animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Contingent replication assay (CRA) procedure for rapid isolation of enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the contingent replication assay (CRA) and its application to the study of the general transcription initiation factor, TFIIF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Contingent Replication Assay: A Technical Guide to a Powerful Selection System in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Contingent Replication Assay (CRA) is a potent genetic selection tool used in molecular biology to isolate and identify specific DNA sequences or protein-protein interactions from large libraries. This technique leverages a clever mechanism where the replication of a plasmid within a mammalian host cell is made dependent—or contingent—upon a specific molecular event. Plasmids that fulfill the required condition are selectively amplified, while those that do not are eliminated. This enrichment allows for the rapid identification of functional DNA elements, such as enhancers, or the discovery of novel protein binding partners. This guide provides an in-depth overview of the CRA's core principles, detailed experimental protocols, applications in research, and its potential adaptation for drug development.